![molecular formula C13H14O2 B13631870 1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13631870.png)
1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid is a unique compound characterized by its bicyclic structure, which includes a phenyl group and a carboxylic acid functional group. This compound is part of the bicyclo[2.1.1]hexane family, known for their rigid and compact structures, making them valuable in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
The synthesis of 1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create the bicyclic structure. This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . Industrial production methods may involve scaling up these photochemical reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the carboxylic acid group into an alcohol or other reduced forms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its rigid structure makes it useful in studying molecular interactions and enzyme binding.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid involves its interaction with specific molecular targets. Its rigid structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid can be compared with other similar compounds, such as:
Bicyclo[2.1.1]hexane derivatives: These compounds share the same bicyclic core but differ in their substituents.
Ortho-substituted phenyl rings: These are often used as bioisosteres in medicinal chemistry. The uniqueness of this compound lies in its combination of a rigid bicyclic structure with a phenyl group and a carboxylic acid functional group, offering distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H14O2 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C13H14O2/c14-12(15)11-6-9-7-13(11,8-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,14,15) |
InChI-Schlüssel |
QDNMWAXNJXNCPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C2)(C1C(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


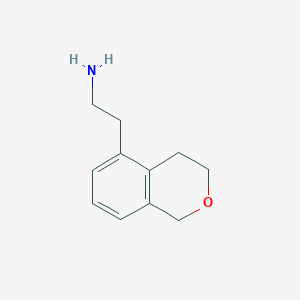


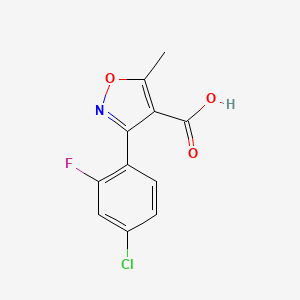
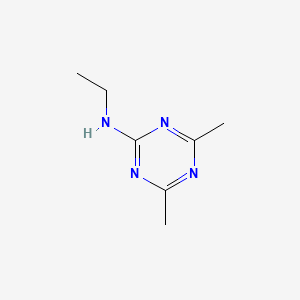
![1-Azabicyclo[2.2.2]octane-3-sulfonamide](/img/structure/B13631799.png)
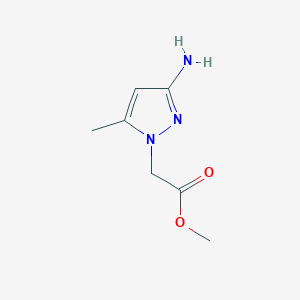
![N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13631805.png)
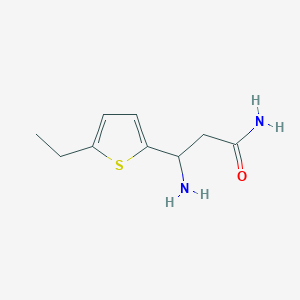
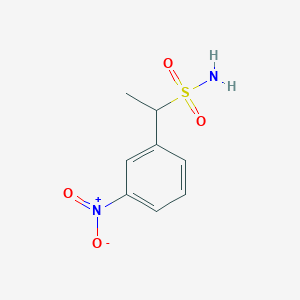
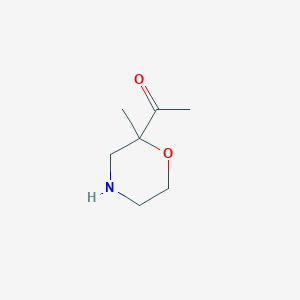
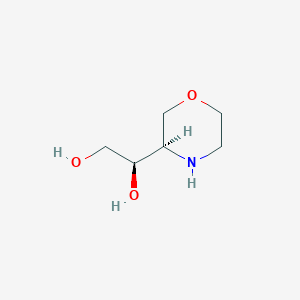
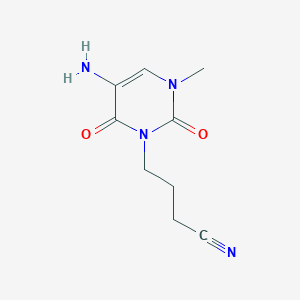
![(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13631884.png)
